
3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its functionalization with a benzoic acid group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which is then further functionalized . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately influencing cellular processes such as protein synthesis, DNA replication, and cell division .
Comparison with Similar Compounds
3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-[(1-methyl-5-oxo-4H-imidazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c1-14-9(15)6-12-11(14)13-8-4-2-3-7(5-8)10(16)17/h2-5H,6H2,1H3,(H,12,13)(H,16,17) |
InChI Key |
ZMKWLAQFIFBPJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C1NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



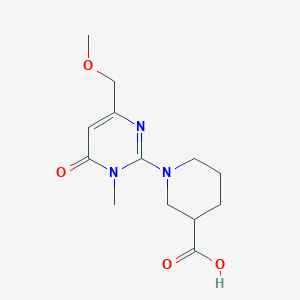
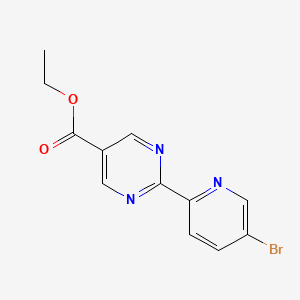

![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
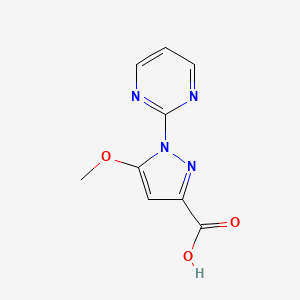

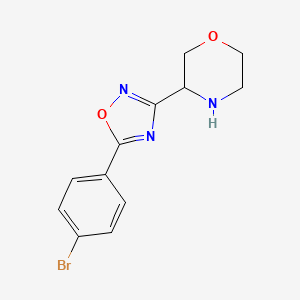
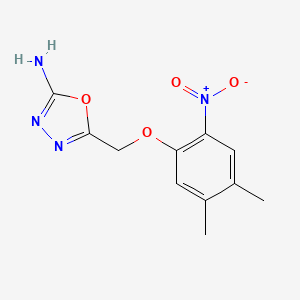


![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)


